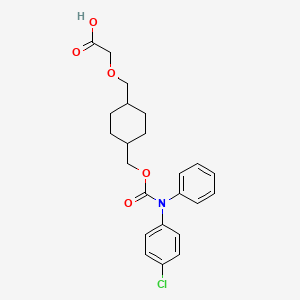
4-Amino-PPHT Hydrobromide
Übersicht
Beschreibung
4-Amino-PPHT Hydrobromide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of 1-phenyl-2-(pyridin-2-yl) hydrazine (PPHT), which is a well-known compound used in the synthesis of various drugs. This compound is particularly noted for its role as a precursor for fluorescent labeled Dopamine D2 receptors agonist .
Wissenschaftliche Forschungsanwendungen
4-Amino-PPHT Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of fluorescent labeled Dopamine D2 receptors agonist.
Biology: The compound is utilized in studies involving neurotransmitter receptors and their functions.
Medicine: Research into potential therapeutic applications, particularly in the context of neurological disorders, is ongoing.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Vorbereitungsmethoden
The synthesis of 4-Amino-PPHT Hydrobromide involves several steps, typically starting with the bromination of acetophenone derivatives. The α-bromination reaction is a significant step in this process, often employing pyridine hydrobromide perbromide as the brominating agent . The reaction conditions, such as reaction time, temperature, and the dosage of the brominating agent, are crucial for achieving high yields. Industrial production methods may involve custom synthesis due to the technical challenges and high costs associated with the process .
Analyse Chemischer Reaktionen
4-Amino-PPHT Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of amines or other derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, forming various substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 4-Amino-PPHT Hydrobromide involves its interaction with molecular targets such as Dopamine D2 receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .
Vergleich Mit ähnlichen Verbindungen
4-Amino-PPHT Hydrobromide is unique due to its specific structure and functional groups. Similar compounds include:
1-Phenyl-2-(pyridin-2-yl) hydrazine (PPHT): The parent compound from which this compound is derived.
Pyrrolone and Pyrrolidinone Derivatives: These compounds share some structural similarities and are also used in various scientific and industrial applications.
In comparison, this compound’s unique amino group and its role as a Dopamine D2 receptor agonist set it apart from these similar compounds.
Eigenschaften
IUPAC Name |
6-[2-(4-aminophenyl)ethyl-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.BrH/c1-2-13-23(14-12-16-6-8-18(22)9-7-16)19-10-11-20-17(15-19)4-3-5-21(20)24;/h3-9,19,24H,2,10-15,22H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEJPNRRWHBLOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=C(C=C1)N)C2CCC3=C(C2)C=CC=C3O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)
![4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B604904.png)


![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)








